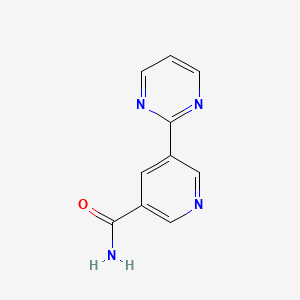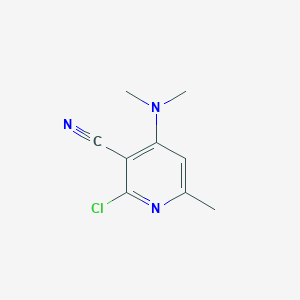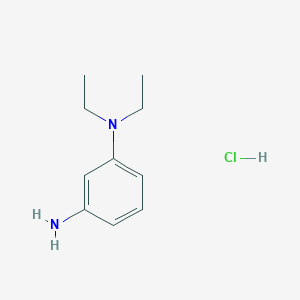![molecular formula C6H6BrN3 B11902258 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Cyclization: Intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are often used in substitution reactions.
Major Products:
Oxidation: The major products depend on the specific substrates involved in the reaction.
Substitution: Substitution reactions typically yield derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of kinase inhibition and other biological activities.
Industry: It can be used in the synthesis of dyes, catalysts, and other industrial chemicals
Wirkmechanismus
The exact mechanism of action for 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s biological activity is likely due to its ability to inhibit specific enzymes and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
5H-Pyrrolo[2,3-B]pyrazine: Shares a similar structure but lacks the bromine atom.
6,7-Dihydro-5H-pyrrolo[1,2-B]pyrazine: Another pyrrolopyrazine derivative with different substitution patterns.
Uniqueness: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H6BrN3 |
|---|---|
Molekulargewicht |
200.04 g/mol |
IUPAC-Name |
2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h3H,1-2H2,(H,8,9) |
InChI-Schlüssel |
ANXSEHDEXJZLPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=NC=C(N=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)





![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)

![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
